molecular formula C7H13N B2794025 1-Methyl-2-azabicyclo[2.2.1]heptane CAS No. 1891076-96-2

1-Methyl-2-azabicyclo[2.2.1]heptane

Cat. No. B2794025
CAS RN: 1891076-96-2
M. Wt: 111.188
InChI Key: VKOSSFJBYDTLEC-UHFFFAOYSA-N
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Description

“1-Methyl-2-azabicyclo[2.2.1]heptane” is a chemical compound with the molecular formula C6H11N . It is also known as 1-azabicyclo[2.2.1]heptane .


Synthesis Analysis

The synthesis of 2-azabicyclo[2.2.1]heptanes can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . Another method involves an epimerization–lactamization cascade of functionalized (2 S,4 R)-4-aminoproline methyl esters .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 97.158 Da, a density of 1.0±0.1 g/cm3, a boiling point of 122.8±8.0 °C at 760 mmHg, and a vapor pressure of 13.7±0.2 mmHg at 25°C .

Scientific Research Applications

Microwave-assisted Synthesis

1-Methyl-2-azabicyclo[2.2.1]heptane has been utilized in microwave-assisted synthesis processes. For instance, a study demonstrated the synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, showcasing unusual endo-selectivity due to the 7-azabicyclo[2.2.1]heptane skeleton (Onogi, Higashibayashi, & Sakurai, 2012).

Conversion to 2-azabicyclo[2.2.1]heptanes

Research has explored the conversion of 2-azatricyclo[2.2.1.0<sup>1,6</sup>]heptane to 2-azabicyclo[2.2.1]heptanes. This conversion process highlights the synthesis versatility of such compounds (Portoghese & Sepp, 1973).

Investigation of Nitrogen Inversion Barriers

The compound has been significant in studies investigating nitrogen inversion barriers. One study used low-temperature 13C NMR measurements to explore the stability and inversion rate constants in 2-methyl-2-azabicyclo[2.2.1]heptane isomers (Forsyth, Zhang, & Hanley, 1996).

Bromine Addition Reactions

A study investigated the addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene, which yielded unexpected products, providing insights into the reactivity of the azabicycloheptane structure (Bulanov, Sosonyuk, & Zyk, 2001).

Synthesis of Amino Acid Derivatives

The compound has been used in the asymmetric synthesis of bicyclic amino acid derivatives, particularly through Aza-Diels-Alder reactions in aqueous solutions. This demonstrates its utility in the creation of complex organic molecules (Waldmann & Braun, 1991).

Epibatidine Analogues Synthesis

This compound derivatives have been utilized as key intermediates in synthesizing novel epibatidine analogues. Such research highlights its potential in developing new compounds with specific biological activities (Malpass & White, 2004).

Safety and Hazards

The safety data sheet for a similar compound, 2-Azabicyclo[2.2.1]heptane, indicates that it is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is highly flammable, may be fatal if swallowed and enters airways, causes skin irritation, and may cause drowsiness or dizziness .

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-2-azabicyclo[22Similar compounds like 2-azabicyclo[221]heptanes have been reported to interact with orexin receptors . Orexin receptors play a significant role in regulating sleep-wake states, addiction, panic, and anxiety .

Mode of Action

The exact mode of action of 1-Methyl-2-azabicyclo[22It’s synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .

Biochemical Pathways

The specific biochemical pathways affected by 1-Methyl-2-azabicyclo[22The compound’s synthesis involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes , which could potentially affect various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Methyl-2-azabicyclo[22It’s known that the compound is a multi-cyclic organic compound , which suggests it may have unique pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 1-Methyl-2-azabicyclo[22Similar compounds have been used as organic synthesis intermediates, which can be used to prepare other organic compounds .

Action Environment

1-Methyl-2-azabicyclo[2.2.1]heptane is a colorless to light yellow liquid with a distinctive odor . It’s unstable at room temperature and volatile . It has low polarity, is insoluble in water, but can dissolve in organic solvents . These properties suggest that environmental factors such as temperature, humidity, and solvent type could influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

1-methyl-2-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7-3-2-6(4-7)5-8-7/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOSSFJBYDTLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1891076-96-2
Record name 1-methyl-2-azabicyclo[2.2.1]heptane
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